2-methyl-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10014822
Molecular Formula: C16H20N6O2
Molecular Weight: 328.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N6O2 |
|---|---|
| Molecular Weight | 328.37 g/mol |
| IUPAC Name | 4-methyl-11-(3-morpholin-4-ylpropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C16H20N6O2/c1-12-18-16-17-11-13-14(22(16)19-12)3-6-21(15(13)23)5-2-4-20-7-9-24-10-8-20/h3,6,11H,2,4-5,7-10H2,1H3 |
| Standard InChI Key | OMZNCZSRKQLXAD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCCN4CCOCC4 |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCCN4CCOCC4 |
Introduction
The compound 2-methyl-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic molecule that belongs to the class of pyrido[3,4-e] triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, particularly as inhibitors of various enzymes and receptors. The presence of morpholine and pyridine rings in its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 2-methyl-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step procedures. These may include reactions such as nucleophilic substitutions, condensations, and cyclizations. The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity.
Biological Activity
Compounds in this class are known for their potential as inhibitors of various enzymes and receptors. The structural features of 2-methyl-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one allow it to fit into active sites of biological targets effectively, leading to inhibition or modulation of their activity. This makes it a subject of interest for further pharmacological studies.
Potential Applications
Given its biological activity, 2-methyl-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one may have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume